

Application Notes and Protocols for ACY-957 Solutions

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Compound of Interest

Compound Name: ACY-957

Cat. No.: B15586243

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ACY-957 is a potent and selective inhibitor of Histone Deacetylase 1 (HDAC1) and HDAC2, with IC₅₀ values of 7 nM and 18 nM, respectively.[1][2][3][4][5] It displays significantly less activity against HDAC3 (IC₅₀ of 1300 nM) and no inhibitory effects on HDACs 4, 5, 6, 7, 8, and 9.[2][3][4][5] This selectivity makes **ACY-957** a valuable tool in research and a potential therapeutic agent, particularly in the context of diseases like sickle cell disease and β -thalassemia, where it has been shown to induce fetal hemoglobin (HbF) protein.[1][5] Proper handling, storage, and preparation of **ACY-957** solutions are critical to ensure its stability, efficacy, and the reproducibility of experimental results. These application notes provide detailed guidelines and protocols for the appropriate storage and use of **ACY-957**.

Physicochemical Properties

Property	Value
Molecular Formula	C ₂₄ H ₂₃ N ₅ O ₅
Molecular Weight	429.54 g/mol
CAS Number	1609389-52-7
Appearance	Light yellow to yellow solid

Storage and Stability of ACY-957

The stability of **ACY-957** is dependent on its form (powder or solution) and the storage conditions.

Solid Form

Storage Condition	Shelf Life	Notes
-20°C	3 years[1][2]	Recommended for long-term storage.
4°C	2 years	Suitable for intermediate-term storage.

Solution Form

The stability of **ACY-957** in solution is highly dependent on the solvent, temperature, and handling. It is crucial to aliquot stock solutions to prevent degradation from repeated freeze-thaw cycles.[1][3]

Solvent	Storage Condition	Shelf Life	Notes
DMSO	-80°C	1 to 2 years[1][2][3]	Recommended for long-term storage of stock solutions.
DMSO	-20°C	1 month to 1 year[1][3]	Suitable for short to medium-term storage.
Aqueous-based in vivo formulations	Prepare fresh	Use immediately	Formulations containing PEG300, Tween 80, and saline should be prepared on the day of use for optimal results.[1][2]

Solubility of ACY-957

Solvent	Solubility	Notes
DMSO	50 mg/mL (116.4 mM)[2] to 86 mg/mL (200.21 mM)[1]	Use of fresh, non-hygroscopic DMSO is recommended as absorbed moisture can reduce solubility.[1][6] Sonication can aid in dissolution.[2]
Water	Insoluble[1]	A common formulation for in vivo studies. Sonication is recommended.[2]
Ethanol	Insoluble[1]	
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline	≥ 2 mg/mL (4.66 mM)[2]	
Corn oil (with 10% DMSO)	Not specified, but used as a vehicle	A formulation for in vivo studies. Should be prepared fresh.[3]

Experimental Protocols

Protocol for Preparation of a 10 mM DMSO Stock Solution

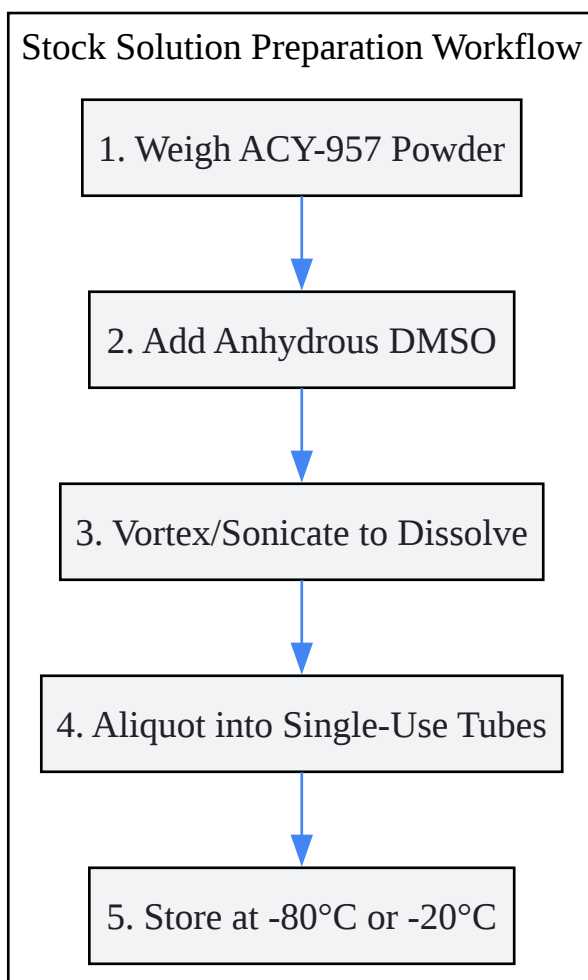
This protocol describes the preparation of a concentrated stock solution of **ACY-957** in DMSO, which can be further diluted for various in vitro and in vivo applications.

Materials:

- **ACY-957** powder
- Anhydrous/high-purity Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Calibrated balance
- Pipettes

Procedure:

- Weighing: Accurately weigh the desired amount of **ACY-957** powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.295 mg of **ACY-957**.
- Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the **ACY-957** powder. For the example above, add 1 mL of DMSO.
- Mixing: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming or sonication may be applied if necessary to aid dissolution.[\[2\]](#)
- Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[\[1\]](#)[\[3\]](#)
- Storage: Store the aliquots at -80°C for long-term stability (up to 1-2 years) or at -20°C for shorter-term use (up to 1 year).[\[1\]](#)[\[2\]](#)[\[3\]](#)



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Workflow for preparing **ACY-957** stock solution.

Protocol for Preparation of an In Vivo Formulation

This protocol outlines the preparation of a common formulation for oral administration in animal studies. This solution should be prepared fresh before each use.^{[1][2][3]}

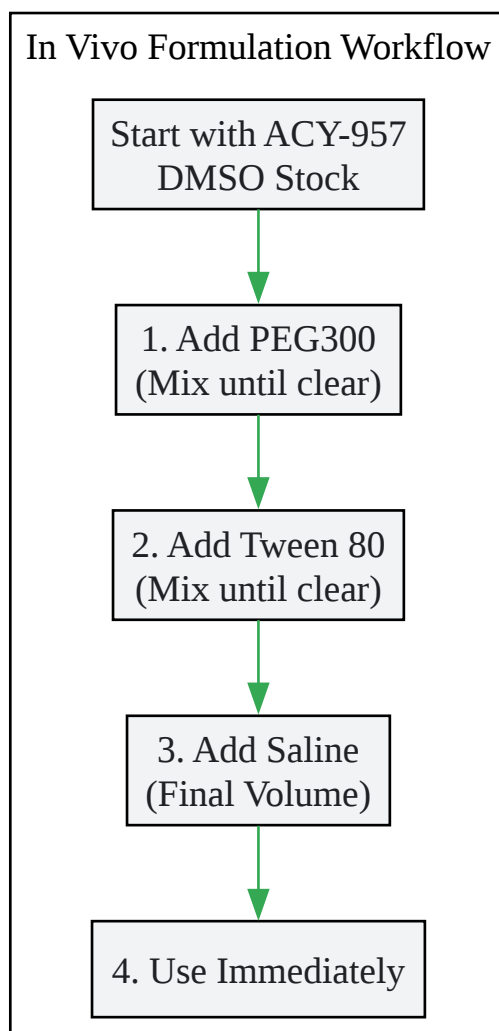
Materials:

- **ACY-957** DMSO stock solution (e.g., 20 mg/mL)
- Polyethylene glycol 300 (PEG300)
- Tween 80

- Saline (0.9% NaCl)
- Sterile tubes

Procedure (for a 2 mg/mL final concentration):

- Initial Dilution: In a sterile tube, add 100 μ L of a 20 mg/mL **ACY-957** stock solution in DMSO.
- Add PEG300: To the DMSO solution, add 400 μ L of PEG300 and mix thoroughly until the solution is clear.
- Add Tween 80: Add 50 μ L of Tween 80 to the mixture and mix again until clear.
- Final Dilution: Add 450 μ L of saline to bring the total volume to 1 mL. Mix thoroughly.
- Administration: The final solution contains 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Use this suspension immediately for oral gavage or other in vivo applications.

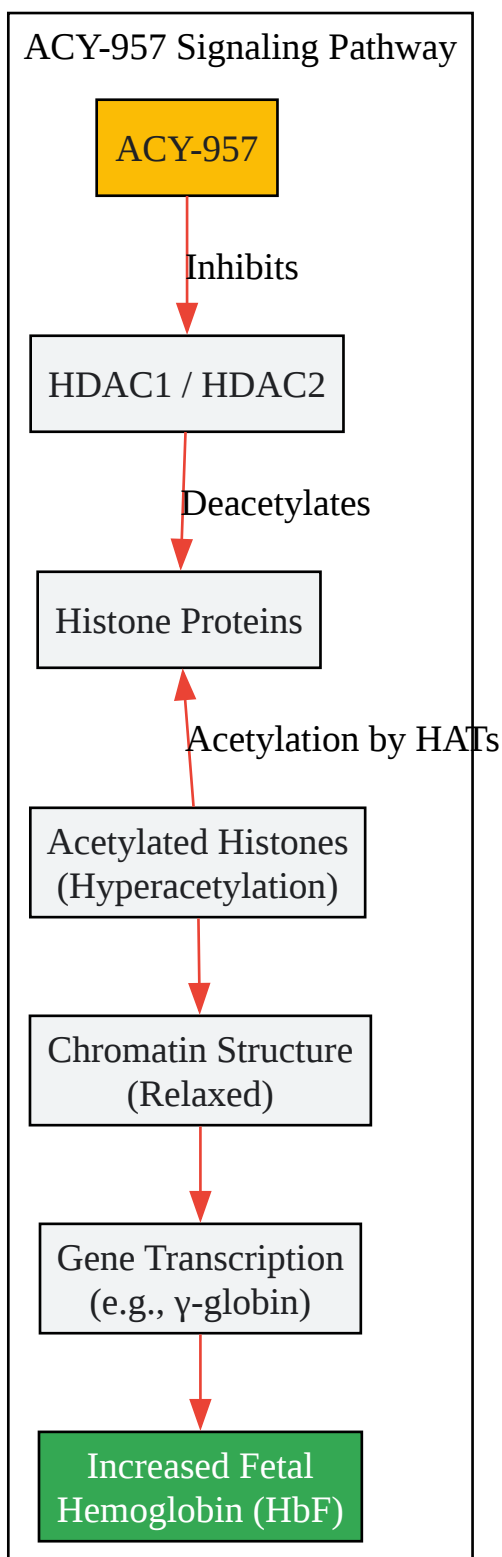


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Sequential steps for preparing an in vivo formulation.

Mechanism of Action: HDAC Inhibition Pathway

ACY-957 selectively inhibits HDAC1 and HDAC2, which are key enzymes in the deacetylation of histone proteins.[1][2][3] Histone acetylation is a critical epigenetic modification that generally leads to a more open chromatin structure, allowing for gene transcription. By inhibiting HDAC1/2, **ACY-957** maintains a state of hyperacetylation on histone tails, leading to the expression of specific genes.[4][5] In the context of sickle cell disease, this mechanism has been shown to activate the transcription of the γ -globin gene, leading to increased production of fetal hemoglobin (HbF).[5]



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ACY-957 inhibits HDAC1/2, leading to gene transcription.

General Protocol for Assessing Solution Stability (Guideline)

While specific, published degradation pathway studies for **ACY-957** are not readily available, the following protocol provides a general framework for assessing the stability of a new batch of **ACY-957** stock solution in your own laboratory.

Objective: To determine the stability of an **ACY-957** DMSO stock solution over time at different storage temperatures.

Materials:

- Freshly prepared **ACY-957** DMSO stock solution (e.g., 10 mM)
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
- Storage facilities at -80°C, -20°C, 4°C, and room temperature
- Sterile, amber (light-protected) microcentrifuge tubes

Procedure:

- Initial Analysis (T=0): Immediately after preparing the stock solution, perform an HPLC analysis to determine the initial purity and concentration. This will serve as the baseline (100% reference).
- Aliquoting and Storage: Aliquot the remaining stock solution into multiple amber tubes. Store sets of these aliquots at -80°C, -20°C, 4°C, and room temperature.
- Time-Point Analysis: At designated time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve one aliquot from each storage condition.
- HPLC Analysis: Analyze each aliquot by HPLC under the same conditions as the initial analysis.
- Data Evaluation: Compare the peak area of **ACY-957** at each time point to the initial (T=0) peak area. A significant decrease in the peak area or the appearance of new peaks would

indicate degradation.

- Documentation: Record the percentage of **ACY-957** remaining at each time point and temperature to establish a stability profile under your laboratory's conditions.

This general protocol can be adapted to investigate other parameters such as light sensitivity (by comparing amber vs. clear tubes) or stability in different solvents.

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